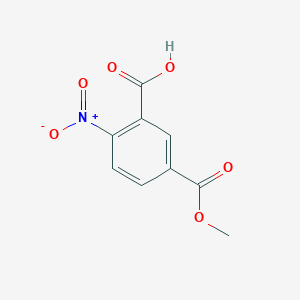![molecular formula C6H8N2O2S B1602246 N-[4-(Hidroximetil)-1,3-tiazol-2-IL]acetamida CAS No. 51307-38-1](/img/structure/B1602246.png)
N-[4-(Hidroximetil)-1,3-tiazol-2-IL]acetamida
Descripción general
Descripción
“N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” is a chemical compound . It is also known as Acetamidomethanol . The molecular formula of this compound is C3H7NO2 .
Synthesis Analysis
The synthesis of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]-2-(substituted)acetamide and its derivatives has been described in the literature . The compounds were characterized by 1H and 13C NMR, IR, LCMS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” is well-defined . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Aplicaciones Científicas De Investigación
Síntesis Orgánica
N-[4-(Hidroximetil)-1,3-tiazol-2-IL]acetamida: se utiliza como reactivo para clorometilaciones de aromáticos, lo que es una alternativa más segura al uso del éter bis(clorometil) cancerígeno. También se emplea en reacciones de amidometilación .
Química Medicinal
Los derivados de tiazol, incluidos los similares a nuestro compuesto de interés, se han preparado por su actividad antibacteriana contra diversas bacterias como Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi .
Actividad Antitumoral
Algunos compuestos de tiazol se han sintetizado y verificado por su actividad antitumoral. Aunque no están directamente relacionados con nuestro compuesto específico, esto sugiere posibles aplicaciones de investigación en el tratamiento del cáncer .
Medicamentos Anticancerígenos
El núcleo de tiazol es una plataforma significativa en muchas moléculas médicamente relevantes, incluidos los medicamentos anticancerígenos de uso clínico como dabrafenib y dasatinib . Esto implica que nuestro compuesto podría ser un precursor o un motivo en el desarrollo de fármacos anticancerígenos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Análisis Bioquímico
Biochemical Properties
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with L-cysteine hydrochloride, forming S-acetamidomethyl-L-cysteine hydrochloride . The nature of these interactions involves the formation of hydrogen bonds and electrostatic interactions, which are crucial for the stability and function of the resulting complexes .
Cellular Effects
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes through hydrogen bonding and electrostatic interactions . These interactions lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical effects.
Subcellular Localization
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to these compartments, influencing its function and efficacy.
Propiedades
IUPAC Name |
N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h3,9H,2H2,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOHGHYAPSJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565643 | |
| Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51307-38-1 | |
| Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)


![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)


